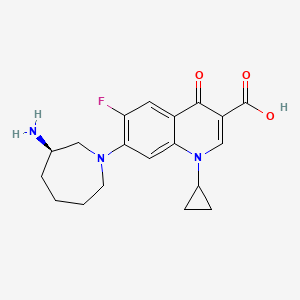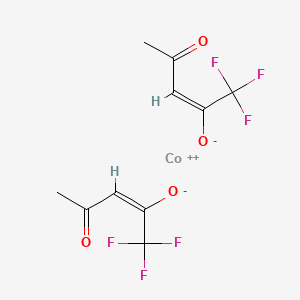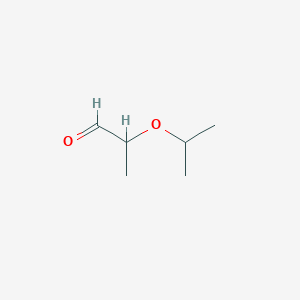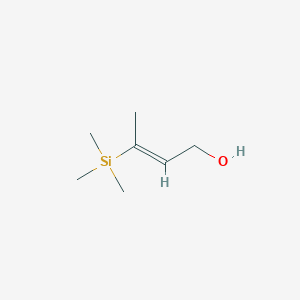
21-Acetyl-6α-chlorotriamcinolone Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Acetyl-6α-chlorotriamcinolone Acetonide is a synthetic corticosteroid compound. It is a derivative of triamcinolone acetonide, which is widely used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its molecular formula C26H32ClFO7 and a molecular weight of 510.98 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6α-chlorotriamcinolone Acetonide typically involves the acetylation of 6α-chlorotriamcinolone acetonide. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually conducted at room temperature to avoid any degradation of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 21-Acetyl-6α-chlorotriamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
21-Acetyl-6α-chlorotriamcinolone Acetonide has diverse applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in the development of new anti-inflammatory and immunosuppressive drugs.
Mécanisme D'action
The mechanism of action of 21-Acetyl-6α-chlorotriamcinolone Acetonide involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Triamcinolone Acetonide: A more commonly used corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: Another corticosteroid with potent anti-inflammatory effects.
Betamethasone: A corticosteroid with a similar mechanism of action but different chemical structure.
Uniqueness: 21-Acetyl-6α-chlorotriamcinolone Acetonide is unique due to its specific acetylation at the 21st position and the presence of a chlorine atom at the 6α position. These structural modifications enhance its stability and potency compared to other corticosteroids .
Propriétés
Numéro CAS |
1181-32-4 |
|---|---|
Formule moléculaire |
C₂₆H₃₂ClFO₇ |
Poids moléculaire |
510.98 |
Synonymes |
(6α,11β,16α)-21-(Acetyloxy)-6-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 6α-Chloro-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-Acetate Cyclic 16,17-Acetal with Acetone_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










